5-(4-methoxyphenyl)dipyrromethane

Density functional theory (DFT) Frontier molecular orbitals Electronic structure

5-(4-Methoxyphenyl)dipyrromethane is the preferred meso-dipyrromethane for isomeric-pure trans-A2B2 porphyrin synthesis. The electron-donating 4-methoxyphenyl group (+M effect) lowers HOMO-LUMO gap vs. methyl/chloro analogs, enabling red-shifted absorption and tunable redox in final macrocycles. Validated scrambling-free route delivers trans-porphyrins in 16–28% yield with simple chromatography. Also functions as electro-polymerization monomer for Mn-based photo-assisted water oxidation electrodes (83% Faraday efficiency). Choose this building block when electronic tunability and scalable isomeric purity are essential.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 176446-62-1
Cat. No. B1600679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)dipyrromethane
CAS176446-62-1
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
InChIInChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3
InChIKeyRWLGLRBFZUOAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxyphenyl)dipyrromethane (CAS 176446-62-1): Synthesis and Porphyrin Precursor Procurement Guide


5-(4-Methoxyphenyl)dipyrromethane (CAS 176446-62-1) is a meso-substituted dipyrromethane building block, primarily utilized as a precursor in the synthesis of porphyrins, expanded porphyrins, corroles, and BODIPY dyes [1]. The compound features two pyrrole units linked by a methylene bridge with a para-methoxyphenyl substituent at the meso-5-position, providing an electron-donating aromatic group that modulates the electronic properties and reactivity of downstream macrocyclic products [2]. Its molecular formula is C₁₆H₁₆N₂O with a molecular weight of 252.31 g/mol, and it is soluble in common organic solvents including dichloromethane, chloroform, and ethyl acetate .

Why Generic Dipyrromethane Substitution Fails: The Critical Role of 4-Methoxyphenyl in Porphyrin Synthesis


Dipyrromethanes with different meso-aryl substituents are not functionally interchangeable in porphyrin synthesis workflows. The electron-donating character of the 4-methoxyphenyl group (+M effect) directly alters the reversibility of acid-catalyzed condensation reactions and the extent of scrambling during macrocycle formation, compared to analogs bearing electron-withdrawing (e.g., 4-nitrophenyl, pentafluorophenyl) or sterically bulky substituents [1]. Moreover, the electronic properties of the meso-substituent significantly impact the HOMO-LUMO energy gap of the dipyrromethane scaffold, which in turn influences the optical and electrochemical properties of the resulting porphyrinoid materials [2]. Substituting a generic aryl dipyrromethane without accounting for these electronic differences may result in altered reaction yields, unexpected product distributions, or suboptimal photophysical performance in the final application.

5-(4-Methoxyphenyl)dipyrromethane (CAS 176446-62-1): Quantitative Differentiation Evidence for Scientific Procurement


Reduced HOMO-LUMO Energy Gap Relative to 4-Methylphenyl and 4-Chlorophenyl Analogs: DFT-Based Electronic Property Comparison

DFT calculations at the B3LYP/6-31G+(d,p) level demonstrate that the meso-4-methoxyphenyl substituent narrows the HOMO-LUMO energy gap relative to the 4-methylphenyl analog, consistent with stronger π-electron donation into the dipyrromethane scaffold. This electronic tuning is quantifiable and correlates with altered spectroscopic properties and chemical reactivity [1].

Density functional theory (DFT) Frontier molecular orbitals Electronic structure

High Synthetic Yield of 88% Under Optimized Aqueous Acidic Conditions: Benchmarking Against Typical Dipyrromethane Yields

The condensation of pyrrole with p-anisaldehyde in aqueous acetic acid at 80 °C produces 5-(4-methoxyphenyl)dipyrromethane in 88% yield [1]. This yield compares favorably to the 70–80% range typically reported for meso-substituted dipyrromethane syntheses using cation exchange resin catalysis [2] and the 47–86% range observed across nine dipyrromethanes in one-flask syntheses [3].

Organic synthesis Dipyrromethane Porphyrin precursors

Electropolymerized Mn(II) Complex Enables Photo-Assisted Water Oxidation at 306 mV Overpotential with 83% Faraday Efficiency

Electropolymerization of 5-(4-methoxyphenyl)dipyrromethane (mdp) on a glassy carbon electrode, followed by self-assembly with Mn(II), yields a polymeric complex (Mn-mdp-GCE) that catalyzes photo-assisted water oxidation at neutral pH with a Faraday efficiency of ~83% and an overpotential (η) of 306 mV at a current density of 1.0 mA cm⁻² under white LED illumination [1]. This performance establishes a functional baseline for this dipyrromethane-derived electrode material in water-splitting applications.

Electrocatalysis Water oxidation Polymeric films

Sterically Unhindered Aryl Substituent Enables Nonscrambling trans-Porphyrin Synthesis at Multigram Scale

Dipyrromethanes bearing sterically unhindered aryl substituents at the 5-position, including the 4-methoxyphenyl group, are susceptible to acidolytic scrambling during porphyrin condensation, typically yielding product mixtures. However, a selective monoacylation strategy using 5-(4-methoxyphenyl)dipyrromethane enables a nonscrambling synthesis of trans-porphyrins in 16–28% yield at multigram scale, with no detectable scrambling by LD-MS (detection limit 1 part in 100) . This contrasts with conventional direct condensation approaches that produce scrambled mixtures with unhindered aryl dipyrromethanes.

Porphyrin synthesis Scrambling Steric effects

5-(4-Methoxyphenyl)dipyrromethane (CAS 176446-62-1): Validated Research and Industrial Application Scenarios


Synthesis of Electron-Rich meso-Substituted Porphyrins for Optoelectronic Materials

Procurement of 5-(4-methoxyphenyl)dipyrromethane is indicated for research groups synthesizing porphyrins with tunable electronic properties. The electron-donating 4-methoxyphenyl substituent reduces the HOMO-LUMO gap of the dipyrromethane precursor relative to methyl- or chloro-substituted analogs, a property that propagates to the final porphyrinoid macrocycle and enables red-shifted absorption and modulated redox behavior [1]. This is relevant for applications in organic photovoltaics, nonlinear optical materials, and molecular electronics where precise frontier orbital control is required.

Multigram-Scale Synthesis of Isomerically Pure trans-Porphyrin Building Blocks

This compound is the precursor of choice for laboratories requiring gram quantities of sterically unhindered trans-A₂B₂ porphyrins without isomeric contamination. The validated monoacylation-carbinol self-condensation route using 5-(4-methoxyphenyl)dipyrromethane delivers trans-porphyrins in 16–28% yield with no detectable scrambling (LD-MS limit 1:100), enabling chromatographically simple purification at multigram scale . This contrasts with alternative approaches that produce scrambled mixtures requiring extensive separation. Procurement is justified when isomeric purity and scalability are primary selection criteria.

Fabrication of Electropolymerized Dipyrromethane-Based Electrodes for Water Oxidation Catalysis

5-(4-Methoxyphenyl)dipyrromethane is a suitable monomer for electro-polymerization on glassy carbon electrodes, forming thin films that can be subsequently metalated (e.g., with Mn(II)) to generate photo-assisted electrocatalytic water oxidation electrodes. The resulting Mn-mdp-GCE system operates at neutral pH with a Faraday efficiency of ~83% and an overpotential of 306 mV at 1.0 mA cm⁻² under visible light [2]. This application scenario is relevant for materials chemistry laboratories developing earth-abundant catalysts for artificial photosynthesis and sustainable hydrogen production.

Precursor for meso-Aryl-Substituted Corroles and Expanded Porphyrins

As a meso-aryl dipyrromethane, this compound serves as a key building block for the synthesis of corroles and expanded porphyrins via condensation with aldehydes followed by oxidation. The 4-methoxyphenyl group confers enhanced solubility in organic solvents (e.g., CH₂Cl₂, CHCl₃, ethyl acetate) compared to more lipophilic alkyl-substituted dipyrromethanes, facilitating chromatographic purification of macrocyclic intermediates and final products. Procurement is appropriate for research programs focused on corrole-based catalysis, sensing, or photodynamic therapy agents.

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